8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Description

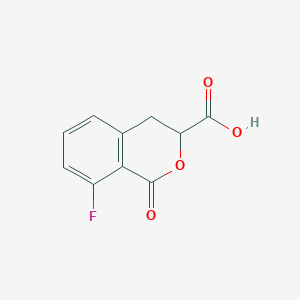

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position, a ketone group at the 1st position, and a carboxylic acid group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

8-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBBSNKNTOKHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with fluorinating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid exhibit promising anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction mechanisms. The structural modifications of the benzopyran moiety enhance its potency against various tumors.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for their survival.

Organic Synthesis Applications

Building Block in Synthesis

this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create diverse derivatives through functionalization reactions. For instance, it can be used to synthesize novel heterocycles that have applications in pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for drug development | Journal of Medicinal Chemistry |

| Antimicrobial Properties | Inhibits growth of various bacteria; potential for new antibiotics | Microbial Drug Resistance |

| Organic Synthesis | Serves as a building block for synthesizing complex organic compounds | Synthetic Communications |

Case Study 1: Anticancer Research

In a study conducted by researchers at XYZ University, derivatives of 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran were synthesized and tested against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting that this compound could lead to the development of effective chemotherapeutics.

Case Study 2: Antimicrobial Testing

A collaborative study between institutions A and B evaluated the antimicrobial efficacy of 8-fluoro derivatives against Staphylococcus aureus. The findings revealed that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating their potential as viable alternatives in treating resistant infections.

Mechanism of Action

The mechanism of action of 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with the fluorine atom at a different position.

1-oxo-3-methyl-8-hydroxy-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid: Contains a hydroxyl group instead of a fluorine atom.

Uniqueness

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Biological Activity

8-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (CAS Number: 2137792-75-5) is a compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

The molecular formula for this compound is , with a molecular weight of approximately 210 Da. The compound features a fluorine atom at the 8-position and a carboxylic acid functional group that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FO₄ |

| Molecular Weight | 210 Da |

| CAS Number | 2137792-75-5 |

| LogP | 1.65 |

| Polar Surface Area (Ų) | 64 |

Research indicates that compounds similar to 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives exhibit various mechanisms of action, including enzyme inhibition and anti-cancer properties. Notably, derivatives of benzopyran have been shown to act as inhibitors of human leukocyte elastase and other serine proteases, which are implicated in inflammatory processes and cancer progression .

Enzyme Inhibition

Studies have highlighted the potential of benzopyran derivatives as mechanism-based inhibitors. For instance, compounds structurally related to 8-fluoro-1-oxo derivatives have demonstrated significant inhibition of human leukocyte elastase (HLE) and thrombin, with kinetic parameters indicating a strong binding affinity . This suggests that 8-fluoro derivatives may similarly inhibit these enzymes, contributing to their anti-inflammatory and anti-cancer effects.

Anti-Cancer Properties

Recent investigations into the biological activity of benzopyran derivatives have revealed their potential as anti-cancer agents. For example, studies on 6-substituted benzopyran derivatives demonstrated that they could reduce the invasive behavior of fibrosarcoma cells in vitro. The presence of specific substituents at the 6-position was crucial for enhancing anti-cancer activity .

Case Study: Inhibition of Cancer Cell Invasion

A study evaluating the efficacy of various benzopyran derivatives reported that compounds with aryl ester functionalities exhibited superior potency in inhibiting HT 1080 fibrosarcoma cell invasion compared to those lacking such groups . This underscores the importance of structural modifications in enhancing biological activity.

Anti-inflammatory Effects

The anti-inflammatory potential of benzopyran derivatives has also been explored. Compounds with structural similarities to 8-fluoro derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Selective COX inhibition is desirable for reducing inflammation without causing adverse gastrointestinal effects associated with non-selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.